5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide
Description
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H10BrClFNO This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms attached to a benzamide core
Properties
IUPAC Name |
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c1-8-6-10(17)3-5-13(8)18-14(19)11-7-9(15)2-4-12(11)16/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIBEHLRIKEKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzoic acid, which can be synthesized from 2-chlorobenzoic acid through chlorination, acylation, and cyclization reactions . The resulting 5-bromo-2-chlorobenzoic acid is then reacted with 4-fluoro-2-methylaniline under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of specialized equipment and reaction conditions to ensure safety and efficiency. The preparation method provided by the invention has the advantages of simple process steps, ease of purification, and the capability of synthesizing the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide: Similar structure but with a nitro group instead of a fluoro group.
5-bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide: Contains a methoxy group and an ethyl chain.
Uniqueness
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide is unique due to the specific combination of bromine, chlorine, and fluorine atoms attached to the benzamide core
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